molecular formula C9H10ClN3O2S B2614218 2-(5-chloro-2-hydroxybenzoyl)-N-methylhydrazinecarbothioamide CAS No. 891055-71-3

2-(5-chloro-2-hydroxybenzoyl)-N-methylhydrazinecarbothioamide

Cat. No.: B2614218
CAS No.: 891055-71-3
M. Wt: 259.71
InChI Key: DUSAZQLBGLYLRU-UHFFFAOYSA-N
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Description

2-(5-chloro-2-hydroxybenzoyl)-N-methylhydrazinecarbothioamide is a complex organic compound with a molecular formula of C9H10ClN3O2S This compound is characterized by the presence of a chlorinated benzoyl group, a hydroxy group, and a methylhydrazinecarbothioamide moiety

Preparation Methods

The synthesis of 2-(5-chloro-2-hydroxybenzoyl)-N-methylhydrazinecarbothioamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with N-methylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

2-(5-chloro-2-hydroxybenzoyl)-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom or other functional groups are replaced by different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-chloro-2-hydroxybenzoyl)-N-methylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-hydroxybenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(5-chloro-2-hydroxybenzoyl)-N-methylhydrazinecarbothioamide can be compared with similar compounds such as:

    2-(5-chloro-2-hydroxybenzoyl)benzoic acid: This compound shares a similar benzoyl structure but lacks the methylhydrazinecarbothioamide moiety.

    2-(5-chloro-2-hydroxybenzoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide: This compound has a similar core structure but with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(5-chloro-2-hydroxybenzoyl)amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2S/c1-11-9(16)13-12-8(15)6-4-5(10)2-3-7(6)14/h2-4,14H,1H3,(H,12,15)(H2,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSAZQLBGLYLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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